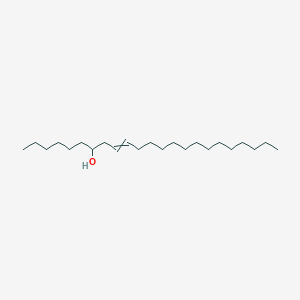
Tricos-9-en-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricos-9-en-7-ol is an organic compound with the molecular formula C23H46O. It is a long-chain alcohol with a double bond at the ninth carbon and a hydroxyl group at the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Tricos-9-en-7-ol involves the metallation of cis-1,9-octadecadiene with an organomagnesium halide, producing cis-9-octadecenylmagnesium halide. This intermediate is then alkylated with n-pentyl halide to form the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tricos-9-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Tricos-9-en-7-one or Tricos-9-en-7-al.
Reduction: Tricosan-7-ol.
Substitution: Tricos-9-en-7-chloride or Tricos-9-en-7-bromide.
Scientific Research Applications
Tricos-9-en-7-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems.
Medicine: Research is being conducted on its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the formulation of fragrances, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Tricos-9-en-7-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity to different molecular targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-Octadec-9-en-1-ol: A long-chain alcohol with a double bond at the ninth carbon.
Octadecan-1-ol: A saturated long-chain alcohol.
Hexadecan-1-ol: Another saturated long-chain alcohol.
Uniqueness
Tricos-9-en-7-ol is unique due to its specific structure, which includes both a double bond and a hydroxyl group at distinct positions. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile in its applications.
Properties
CAS No. |
87375-78-8 |
|---|---|
Molecular Formula |
C23H46O |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
tricos-9-en-7-ol |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-8-6-4-2/h18,20,23-24H,3-17,19,21-22H2,1-2H3 |
InChI Key |
YZUSKQVIEXXHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















